molecular formula C25H23N3O5 B414643 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B414643
M. Wt: 445.5g/mol
InChI Key: HVIDVSAIJHBLMA-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzooxazole core, which is a heterocyclic aromatic organic compound, and is substituted with tert-butyl, methoxy, and nitro groups, enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzooxazole core through a cyclization reaction of o-aminophenol with a carboxylic acid derivative. The tert-butyl group is introduced via Friedel-Crafts alkylation, while the methoxy and nitro groups are added through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often facilitated by coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzooxazole core can intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzooxazole core, along with the tert-butyl, methoxy, and nitro groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C25H23N3O5/c1-25(2,3)17-8-5-15(6-9-17)24-27-19-14-18(10-12-21(19)33-24)26-23(29)16-7-11-22(32-4)20(13-16)28(30)31/h5-14H,1-4H3,(H,26,29)

InChI Key

HVIDVSAIJHBLMA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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